molecular formula C10H8Cl2N2O B12043252 (2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol CAS No. 188257-68-3

(2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol

Katalognummer: B12043252
CAS-Nummer: 188257-68-3
Molekulargewicht: 243.09 g/mol
InChI-Schlüssel: YXDKULBKNLIKFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol is an organic compound that features a dichlorophenyl group attached to an imidazole ring, with a methanol group at the 5-position of the imidazole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol typically involves the reaction of 3,5-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(3,5-dichlorophenyl)-1H-imidazol-5-carboxaldehyde or 2-(3,5-dichlorophenyl)-1H-imidazol-5-carboxylic acid.

    Reduction: Formation of 2-(phenyl)-1H-imidazol-5-yl)methanol.

    Substitution: Formation of 2-(3,5-dihydroxyphenyl)-1H-imidazol-5-yl)methanol or 2-(3,5-diaminophenyl)-1H-imidazol-5-yl)methanol.

Wissenschaftliche Forschungsanwendungen

(2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern on the phenyl ring and the presence of the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

188257-68-3

Molekularformel

C10H8Cl2N2O

Molekulargewicht

243.09 g/mol

IUPAC-Name

[2-(3,5-dichlorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H8Cl2N2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-15)14-10/h1-4,15H,5H2,(H,13,14)

InChI-Schlüssel

YXDKULBKNLIKFC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NC=C(N2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.